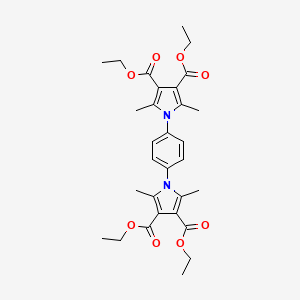
Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
概要
説明
Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is a complex organic compound with the molecular formula C30H36N2O8 and a molecular weight of 552.63 g/mol . This compound is known for its unique structure, which includes a phenylene group flanked by two pyrrole rings, each substituted with ethyl ester groups. It is primarily used in research settings due to its specialized properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) typically involves multi-step organic reactions. One common method includes the condensation of 1,4-phenylenediamine with 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid under acidic conditions, followed by esterification with ethanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Industrial production would also involve rigorous purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications for research applications.
化学反応の分析
Types of Reactions
Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): Similar in structure but with different substituents.
2,5-Dimethyl-1H-pyrrole-3,4-dicarboxylate: A simpler analog without the phenylene linkage.
1,4-Phenylene bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): Lacks the ethyl ester groups.
Uniqueness
Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is unique due to its combination of a phenylene core with pyrrole rings and ester functionalities. This structure imparts specific chemical properties, making it valuable for targeted research applications .
特性
IUPAC Name |
diethyl 1-[4-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]phenyl]-2,5-dimethylpyrrole-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O8/c1-9-37-27(33)23-17(5)31(18(6)24(23)28(34)38-10-2)21-13-15-22(16-14-21)32-19(7)25(29(35)39-11-3)26(20(32)8)30(36)40-12-4/h13-16H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZVCUYLHZZXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)C2=CC=C(C=C2)N3C(=C(C(=C3C)C(=O)OCC)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393017 | |
| Record name | Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83607-08-3 | |
| Record name | Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


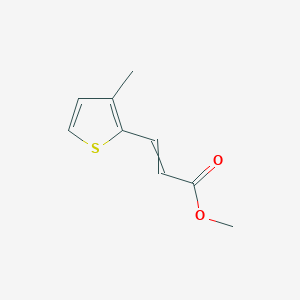

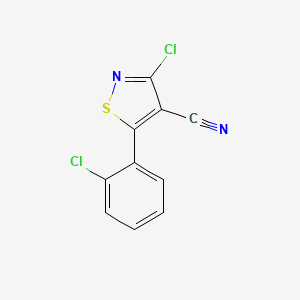
![2-(2-[(1,1-Dimethylprop-2-ynyl)oxy]ethoxy)ethan-1-ol](/img/structure/B1622331.png)
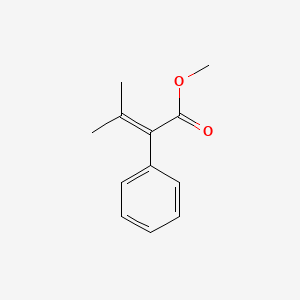
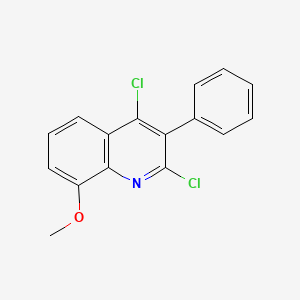
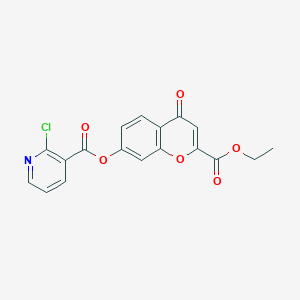
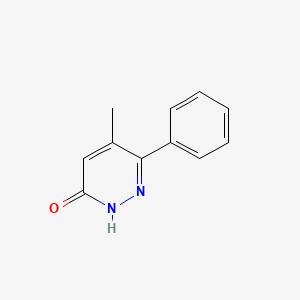
![7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one](/img/structure/B1622339.png)
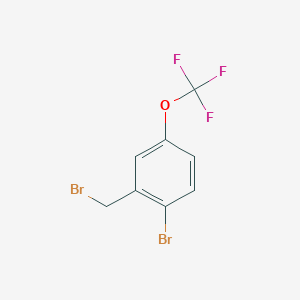

![2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1622343.png)
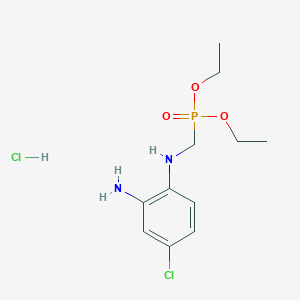
![Ethyl 3-[(2,5-dimethoxyphenyl)thio]propanoate](/img/structure/B1622346.png)
